molecular formula C12H17NO2 B14470997 Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate CAS No. 72764-26-2

Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B14470997
CAS No.: 72764-26-2
M. Wt: 207.27 g/mol
InChI Key: AUYFOAYJTAJPFL-UHFFFAOYSA-N
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Description

Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a unique structure that makes it a valuable intermediate in organic synthesis. The bicyclo[2.2.2]octane framework is a privileged structure found in various natural products and synthetic analogues, contributing to its significance in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is characterized by good to excellent yields and excellent enantioselectivities under metal-free, mild, and operationally simple conditions . The reaction is mediated by an organic base, and an open transition state is deemed operative in this highly enantioselective process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthesis under operationally simple conditions. The development of enantioselective approaches to bicyclo[2.2.2]octanes remains an attractive yet challenging area, with only a few methods successfully established to date .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism by which ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives, such as platencin, block FabF and FabH enzymes, exhibiting broad-spectrum antibacterial activity against Gram-positive pathogens . The bicyclic structure allows for unique interactions with biological targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Properties

CAS No.

72764-26-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C12H17NO2/c1-2-15-11(14)12-5-3-9(4-6-12)10(7-12)8-13/h9-10H,2-7H2,1H3

InChI Key

AUYFOAYJTAJPFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)C(C2)C#N

Origin of Product

United States

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